molecular formula C12H12ClF3O2 B14058201 1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14058201
M. Wt: 280.67 g/mol
InChI Key: ZAQLVULGSOEAPZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2 It is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-2-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.

    Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(4-methyl-2-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-Chloro-1-(4-ethyl-2-(methoxy)phenyl)propan-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H12ClF3O2

Molecular Weight

280.67 g/mol

IUPAC Name

1-chloro-1-[4-ethyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O2/c1-3-8-4-5-9(11(13)7(2)17)10(6-8)18-12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

ZAQLVULGSOEAPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(C(=O)C)Cl)OC(F)(F)F

Origin of Product

United States

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